molecular formula C29H18BrN5O7 B5066580 6-Bromo-3-[1-(5-nitrofuran-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-4-phenyl-1,2-dihydroquinolin-2-one

6-Bromo-3-[1-(5-nitrofuran-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B5066580
M. Wt: 628.4 g/mol
InChI Key: WAVDZFKKZDEWGG-UHFFFAOYSA-N
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Description

6-Bromo-3-[1-(5-nitrofuran-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes a quinolinone core, a pyrazole ring, and nitrofuran and nitrophenyl substituents. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-[1-(5-nitrofuran-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-4-phenyl-1,2-dihydroquinolin-2-one involves multiple steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is typically formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the Nitrofuran and Nitrophenyl Groups: The nitrofuran and nitrophenyl groups can be introduced through nitration reactions using nitric acid and acetic anhydride, followed by coupling reactions with the pyrazole intermediate.

    Bromination: The final step involves the bromination of the quinolinone core using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran and nitrophenyl groups can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom on the quinolinone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the nitrofuran and nitrophenyl groups.

    Reduction: Amino derivatives of the nitrofuran and nitrophenyl groups.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and potential biological activities, this compound is of interest for the development of new pharmaceuticals, particularly as anti-cancer or anti-inflammatory agents.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of various biological targets.

    Industrial Applications: It may find use in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-3-[1-(5-nitrofuran-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-4-phenyl-1,2-dihydroquinolin-2-one is not fully understood, but it is believed to involve multiple molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, such as kinases or proteases.

    Receptor Binding: It may bind to specific receptors on the surface of cells, modulating their activity and leading to therapeutic effects.

    Signal Transduction Pathways: The compound may interfere with various signal transduction pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone Derivatives: Compounds with a similar quinolinone core, such as 4-phenylquinolin-2-one, which may have different substituents and biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as 3,5-diphenyl-1H-pyrazole, which may have different substituents and biological activities.

    Nitrofuran Derivatives: Compounds with a nitrofuran group, such as nitrofurantoin, which is used as an antibiotic.

Uniqueness

The uniqueness of 6-Bromo-3-[1-(5-nitrofuran-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-4-phenyl-1,2-dihydroquinolin-2-one lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may confer unique biological activities and make it a valuable compound for drug discovery and development.

Properties

IUPAC Name

6-bromo-3-[2-(5-nitrofuran-2-carbonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18BrN5O7/c30-18-9-10-21-20(14-18)26(16-5-2-1-3-6-16)27(28(36)31-21)22-15-23(17-7-4-8-19(13-17)34(38)39)33(32-22)29(37)24-11-12-25(42-24)35(40)41/h1-14,23H,15H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVDZFKKZDEWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(O5)[N+](=O)[O-])C6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18BrN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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